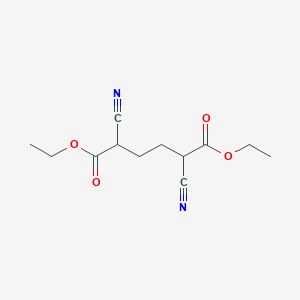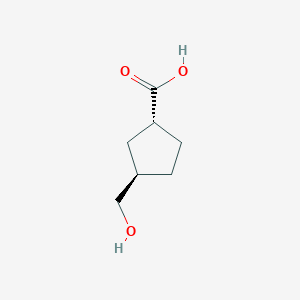
S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate: is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with suitable reagents to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective production techniques.
化学反応の分析
Types of Reactions: S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
Chemistry: In chemistry, S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is studied for its antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and lead to therapeutic effects such as antiviral or anticancer activity .
類似化合物との比較
Methotrexate: A well-known anticancer and immunosuppressive drug that also contains a pteridine ring.
Uniqueness: S-(4-Oxo-6-phenyl-1,4-dihydropteridin-2-yl) methanethioate is unique due to its specific structural features and the presence of the methanethioate group. This structural uniqueness contributes to its distinct reactivity and potential therapeutic applications .
特性
CAS番号 |
64233-02-9 |
|---|---|
分子式 |
C13H8N4O2S |
分子量 |
284.30 g/mol |
IUPAC名 |
S-(4-oxo-6-phenyl-3H-pteridin-2-yl) methanethioate |
InChI |
InChI=1S/C13H8N4O2S/c18-7-20-13-16-11-10(12(19)17-13)15-9(6-14-11)8-4-2-1-3-5-8/h1-7H,(H,14,16,17,19) |
InChIキー |
GYURTPQQTKHVEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC(=N3)SC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)

![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)










